N-(1,3-benzothiazol-2-yl)-2-fluoro-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide
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Overview
Description
N-(1,3-benzothiazol-2-yl)-2-fluoro-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of N-(1,3-benzothiazol-2-yl)-2-fluoro-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide can be achieved through several synthetic routes. One common method involves the reaction of 2-aminobenzothiazole with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with N-(2-oxopyrrolidin-1-yl)methylamine to yield the final product. The reaction conditions typically involve the use of an organic solvent such as dichloromethane or dimethylformamide, and the reactions are carried out at room temperature or under reflux conditions .
Chemical Reactions Analysis
N-(1,3-benzothiazol-2-yl)-2-fluoro-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of the amide bond and formation of the corresponding carboxylic acid and amine
Scientific Research Applications
N-(1,3-benzothiazol-2-yl)-2-fluoro-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antibacterial and anticancer agent.
Biological Studies: The compound is used in biological studies to understand its interaction with biological targets such as enzymes and receptors.
Industrial Applications: In the industry, this compound is used as an intermediate in the synthesis of other biologically active molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-fluoro-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide involves its interaction with specific molecular targets. In antibacterial studies, it has been shown to inhibit the growth of bacteria by interfering with essential bacterial enzymes. In anticancer studies, the compound induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
N-(1,3-benzothiazol-2-yl)-2-fluoro-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide can be compared with other benzothiazole derivatives such as:
N-(1,3-benzothiazol-2-yl)-2-(pyridine-3-yl)formohydrazido acetamide: This compound also exhibits antibacterial activity but has a different structural framework and mechanism of action.
N-(1,3-benzothiazol-2-yl)-arylamides: These derivatives are known for their antibacterial and anticancer activities, similar to this compound, but differ in their chemical structure and specific biological targets.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluorine atom, which can significantly influence its biological activity and chemical reactivity.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-fluoro-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O2S/c20-14-7-2-1-6-13(14)18(25)23(12-22-11-5-10-17(22)24)19-21-15-8-3-4-9-16(15)26-19/h1-4,6-9H,5,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXGCDLQVRYPKIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CN(C2=NC3=CC=CC=C3S2)C(=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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